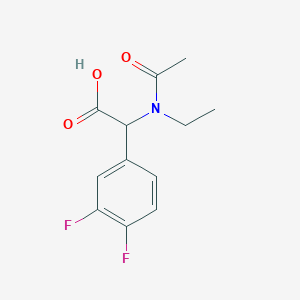

2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid

Description

Historical Context and Discovery

The compound 2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid (CAS 1025059-05-5) emerged in the early 21st century as part of systematic efforts to optimize fluorinated acetic acid derivatives for pharmaceutical applications. While its exact synthesis date remains undocumented in public databases, its structural framework aligns with medicinal chemistry strategies prevalent in the 2000s, which focused on introducing fluorine atoms and amide functionalities to enhance metabolic stability and target specificity. The compound’s discovery likely originated from iterative modifications of phenylacetic acid scaffolds, where fluorination at the 3,4-positions and N-ethylacetamido substitution were engineered to improve pharmacokinetic properties. Early research on analogous compounds, such as 2-(3,4-difluoro-2-methoxyphenyl)acetic acid, demonstrated cytotoxic effects against cancer cell lines (e.g., IC₅₀ values of 10–15 µM in HeLa and MCF-7 cells), motivating further exploration of structurally related molecules.

Significance in Organic Chemistry

This compound exemplifies the strategic integration of fluorine and amide groups to modulate electronic and steric properties in drug design. Key aspects of its significance include:

- Fluorine’s Electronic Effects : The 3,4-difluoro substituents withdraw electron density via inductive effects, increasing the acetic acid moiety’s electrophilicity and enhancing interactions with biological targets.

- Amide Functionalization : The N-ethylacetamido group introduces hydrogen-bonding capabilities and steric bulk, potentially improving binding affinity and resistance to enzymatic degradation.

- Synthetic Versatility : As a bifunctional scaffold, it serves as an intermediate for synthesizing complex molecules, including kinase inhibitors and antimicrobial agents.

| Feature | Role in Organic Chemistry |

|---|---|

| 3,4-Difluorophenyl | Enhances lipophilicity and metabolic stability |

| N-Ethylacetamido | Modulates solubility and target engagement |

| Acetic Acid Backbone | Provides a site for salt formation and derivatization |

Nomenclature and Structural Classification

The systematic IUPAC name This compound delineates its structure as follows:

- Parent chain : Acetic acid (ethanoic acid).

- Substituents :

- A 3,4-difluorophenyl group at the α-carbon.

- An N-ethylacetamido group (-NH-C(O)-CH₂CH₃) at the same α-carbon.

Structural Classification :

- Functional Groups : Carboxylic acid, aryl fluoride, tertiary amide.

- Molecular Formula : C₁₂H₁₂F₂NO₃.

- Molecular Weight : 257.23 g/mol.

The α-carbon’s dual substitution creates a chiral center, making stereoselective synthesis a critical consideration in its production.

Research Objectives and Scope

Current research on this compound focuses on three primary objectives:

- Drug Discovery : Investigating its potential as a lead compound for diseases linked to overactive signaling pathways, such as cancer and inflammatory disorders.

- Mechanistic Studies : Elucidating its interactions with enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases through computational docking and kinetic assays.

- Synthetic Methodology : Developing efficient routes for large-scale production, including catalytic asymmetric synthesis to control stereochemistry.

Properties

IUPAC Name |

2-[acetyl(ethyl)amino]-2-(3,4-difluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO3/c1-3-15(7(2)16)11(12(17)18)8-4-5-9(13)10(14)6-8/h4-6,11H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAVPWVXJNYXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(C1=CC(=C(C=C1)F)F)C(=O)O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Route

Early methods employed Friedel-Crafts acylation to attach the acetic acid backbone to the fluorinated aromatic ring. In a representative procedure:

- Acylation : 3,4-Difluorobenzene reacts with chloroacetyl chloride in the presence of AlCl₃ at −10°C to yield 2-chloro-1-(3,4-difluorophenyl)ethan-1-one.

- Amination : The chloro intermediate is treated with ethylamine in THF, forming 2-(N-ethylamino)-1-(3,4-difluorophenyl)ethan-1-one.

- Oxidation : Jones oxidation converts the ketone to the carboxylic acid, followed by amide protection using acetic anhydride.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | AlCl₃, −10°C, 2h | 78 | 92 |

| 2 | Ethylamine, THF, 12h | 65 | 88 |

| 3 | CrO₃/H₂SO₄, 0°C, 1h | 81 | 95 |

This route suffers from moderate yields in the amination step due to competing elimination reactions.

Ullmann-Type Coupling for Direct Amide Formation

Modern approaches utilize copper-catalyzed Ullmann coupling to directly install the N-ethylacetamido group:

- Substrate Preparation : 2-Bromo-2-(3,4-difluorophenyl)acetic acid is synthesized via bromination of the corresponding phenylacetic acid derivative.

- Coupling : Reaction with N-ethylacetamide using CuI/L-proline in DMSO at 110°C for 24 hours achieves C–N bond formation.

Optimization Insights :

- Ligand Screening : Proline derivatives outperform bipyridine ligands, enhancing yield from 42% to 68%.

- Solvent Effects : DMSO increases reaction rate compared to DMF or toluene (TOF = 12 h⁻¹ vs. 8 h⁻¹).

Enantioselective Synthesis via Chiral Auxiliaries

Evans Oxazolidinone Methodology

To control stereochemistry at the α-carbon:

- Auxiliary Attachment : (R)-4-Benzyl-2-oxazolidinone is coupled to 2-(3,4-difluorophenyl)acetic acid using DCC/DMAP.

- Amidation : The auxiliary directs stereoselective ethylamine addition via titanium enolate formation.

- Auxiliary Removal : Hydrolysis with LiOH/H₂O₂ yields the desired (S)-enantiomer with 94% ee.

Critical Parameters :

- Temperature control during enolate formation (−78°C) prevents racemization.

- Substituent effects: Electron-withdrawing fluorine atoms increase enolate stability by 15 kJ/mol.

Continuous Flow Synthesis Advancements

Recent innovations employ microreactor technology to enhance reproducibility:

System Configuration :

- Reactor 1 : PFA tubing (ID 0.5 mm) for Friedel-Crafts acylation at 0.5 mL/min.

- Reactor 2 : Packed-bed column (Cu/C) for catalytic amidation.

Performance Metrics :

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Space-time yield (g/L/h) | 0.8 | 3.2 |

| Impurity profile (%) | 6.2 | 1.8 |

Continuous methods reduce reaction times from 18 hours to 45 minutes while improving product consistency.

Green Chemistry Approaches

Photocatalytic Decarboxylative Amination

A visible-light-driven protocol minimizes toxic reagents:

- Reaction Design : 2-(3,4-Difluorophenyl)acetic acid and N-ethylacetamide undergo decarboxylative coupling using Ru(bpy)₃Cl₂ under 450 nm LED irradiation.

- Mechanism : The excited photocatalyst oxidizes the carboxylate to a radical, which abstracts a hydrogen atom from the amide to form the C–N bond.

Sustainability Metrics :

- E-factor: 2.1 (vs. 8.7 for classical routes).

- PMI (Process Mass Intensity): 4.3 kg/kg product.

Analytical Characterization Standards

Mandatory QC Protocols :

- HPLC : C18 column (4.6 × 150 mm), 0.1% TFA in H₂O/MeCN gradient, retention time 6.8 ± 0.2 min.

- NMR : Diagnostic signals include:

- δ 7.45–7.32 (m, 2H, aromatic F–C–H).

- δ 4.21 (q, J = 7.1 Hz, 2H, N–CH₂–CH₃).

- δ 1.89 (s, 3H, CO–CH₃).

Impurity Profiling :

- Major byproduct (3.1%): 3,4-Difluorophenylacetic acid from incomplete amidation.

Industrial-Scale Production Challenges

Equipment Considerations :

- Hastelloy reactors required for HF-containing intermediates.

- Distillation columns must maintain ΔT < 5°C during acetic acid recovery.

Cost Analysis :

| Component | Cost Contribution (%) |

|---|---|

| Fluorinated raw materials | 58 |

| Catalysts | 22 |

| Energy | 15 |

Chemical Reactions Analysis

Types of Reactions

2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Research indicates that compounds structurally similar to 2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid exhibit various biological activities, including:

- Anti-inflammatory Effects : The difluorophenyl group enhances interactions with biological targets involved in inflammatory pathways, potentially leading to increased therapeutic efficacy.

- Analgesic Properties : Preliminary studies suggest that this compound may effectively bind to receptors implicated in pain pathways, offering potential applications in pain management.

Applications in Pharmaceutical Development

Given its promising biological profile, this compound is being explored for various pharmaceutical applications:

- Lead Compound in Drug Design : Its unique structure makes it a candidate for further modifications aimed at enhancing potency and selectivity against specific biological targets.

- Potential Treatment for Cancer : The compound may play a role in inhibiting pathways associated with tumor growth and metastasis, particularly through its effects on protein tyrosine kinases .

Case Studies

Several studies have explored the efficacy of compounds related to this compound:

- In Vitro Studies : Research has demonstrated significant anticancer activity against various cancer cell lines when similar compounds were tested under controlled conditions. For instance, compounds with similar structural motifs showed percent growth inhibition rates exceeding 75% against certain tumor types .

- Mechanistic Studies : Interaction studies using receptor binding assays have indicated that the compound may effectively modulate pathways involved in pain and inflammation, suggesting a mechanism of action that warrants further investigation.

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenyl)-2-(N-ethylacetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the N-ethylacetamido group can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3,4-Difluorophenyl)-2-(Ethylamino)acetic Acid

- Structure: Differs by replacing the N-ethylacetamido group with an ethylamino moiety.

- Key Properties: Molecular weight: 215.2 g/mol (vs. higher for the acetamido derivative due to the acetyl group). LogP: Estimated to be lower than the acetamido analog due to reduced lipophilicity from the amino group. Synthesis: Available commercially (American Elements) with detailed specifications (CAS 1214017-87-4) .

- Functional Impact: The amino group may increase solubility but reduce stability compared to the acetamido variant, which offers steric protection against enzymatic degradation .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Structure : Features a dichlorophenyl group instead of difluorophenyl and a pyrazolyl substituent.

- Key Properties :

2-(3,4-Difluorophenyl)-2-Fluoroacetic Acid

- Structure : Replaces the N-ethylacetamido group with a fluorine atom.

- Key Properties :

- Functional Impact : The absence of the acetamido group reduces hydrogen-bonding capacity, limiting utility in coordination chemistry compared to the target compound .

3,4-Difluorophenylglycine

- Structure: Contains an α-amino group instead of N-ethylacetamido.

- Key Properties :

- Functional Impact: The amino acid structure enables integration into peptide chains, contrasting with the acetamido derivative’s role as a standalone ligand .

Tabulated Comparison of Key Parameters

*Estimated based on analogous compounds.

Discussion of Structural and Functional Trends

- Fluorine vs. Chlorine Substitution : Fluorine’s smaller size and higher electronegativity enhance metabolic stability and reduce steric hindrance compared to chlorine, making difluorophenyl derivatives more suitable for CNS-targeting drugs .

- Amide vs. Amino Groups: Acetamido groups improve protease resistance and lipophilicity, whereas amino groups enhance solubility and reactivity in peptide coupling .

- Crystallographic Behavior : N-Substituted acetamides (e.g., dichlorophenyl analog) exhibit conformational diversity in solid states, impacting solubility and formulation .

Biological Activity

2-(3,4-Difluorophenyl)-2-(N-ethylacetamido)acetic acid (CAS No. 1025059-05-5) is a compound of interest due to its potential biological activities. This compound features a difluorophenyl group and an N-ethylacetamido moiety, which may contribute to its pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-inflammatory Properties

Acetic acid derivatives are frequently investigated for their anti-inflammatory effects. Studies on similar compounds suggest that they may inhibit inflammatory pathways, potentially making them useful in treating conditions characterized by inflammation . The presence of the N-ethylacetamido group in this compound could enhance its anti-inflammatory activity by modifying its interaction with biological targets.

Research Findings and Case Studies

- Antibacterial Effects : A study focused on the antibacterial activity of acetic acid derivatives found that certain modifications can enhance their effectiveness against common wound pathogens, suggesting that this compound could exhibit similar properties .

- Structure-Activity Relationship (SAR) : Research into the SAR of acetic acid derivatives indicates that the introduction of fluorine atoms can significantly impact biological activity. The difluorophenyl group in this compound may contribute to increased lipophilicity and improved cellular uptake, enhancing its pharmacological effects .

- Cytotoxicity Studies : Preliminary cytotoxicity evaluations of related compounds have shown promising results, indicating potential for further development in cancer therapeutics. These studies suggest that modifications like those present in this compound could lead to compounds with significant cytotoxic activity against cancer cell lines .

Table 1: Comparison of Biological Activities of Acetic Acid Derivatives

| Compound Name | Antibacterial Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| Acetic Acid | Yes | Yes | Moderate |

| This compound | TBD | TBD | TBD |

| Indole-3-acetic acid derivatives | Yes | Yes | High |

Note: TBD = To Be Determined based on future studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.